molecular formula C16H14N2O4S B2466197 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate CAS No. 1396768-81-2

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate

Cat. No.: B2466197
CAS No.: 1396768-81-2
M. Wt: 330.36
InChI Key: RJBILJGSWWDXDI-UHFFFAOYSA-N
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Description

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate is a complex organic compound that features a unique combination of functional groups, including a methoxybenzothiazole moiety, an azetidine ring, and a furan carboxylate ester. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the methoxybenzothiazole intermediate, which is then reacted with azetidine and furan-2-carboxylic acid under specific conditions to form the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and environmental considerations. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance production rates and consistency .

Chemical Reactions Analysis

Types of Reactions

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce alcohols or amines. Substitution reactions can lead to various substituted derivatives of the original compound .

Scientific Research Applications

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. These interactions can result in various biological effects, such as inhibition of microbial growth, induction of apoptosis in cancer cells, or modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl benzoate
  • 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl acetate
  • 1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl propionate

Uniqueness

1-(4-Methoxybenzo[d]thiazol-2-yl)azetidin-3-yl furan-2-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the furan carboxylate ester, in particular, may enhance its biological activity and specificity compared to similar compounds .

Properties

IUPAC Name

[1-(4-methoxy-1,3-benzothiazol-2-yl)azetidin-3-yl] furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2O4S/c1-20-11-4-2-6-13-14(11)17-16(23-13)18-8-10(9-18)22-15(19)12-5-3-7-21-12/h2-7,10H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJBILJGSWWDXDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2C(=CC=C1)SC(=N2)N3CC(C3)OC(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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